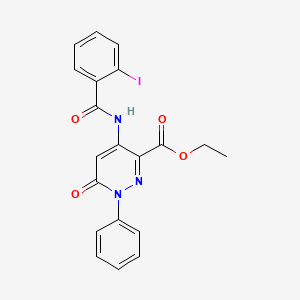![molecular formula C11H9BrN2O B6532425 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine CAS No. 1515225-81-6](/img/structure/B6532425.png)
5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” is a chemical compound that is part of a class of compounds known as halogenated heterocycles . It has an empirical formula of C7H8BrNO2 .
Synthesis Analysis
The synthesis of similar pyridine derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This process produces the novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The molecular structure of “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” can be represented by the SMILES stringCOc1cc(Br)cnc1CO . The InChI code for this compound is 1S/C7H8BrNO/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” include a molecular weight of 218.05 , a refractive index of n20/D 1.555 (lit.) , a boiling point of 80 °C/12 mmHg (lit.) , and a density of 1.453 g/mL at 25 °C (lit.) .Safety and Hazards
Direcciones Futuras
The future directions for “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” could involve its use in the synthesis of novel pyridine derivatives, as demonstrated by the Suzuki cross-coupling reactions . These derivatives could potentially be used in the development of new drugs or therapeutic agents .
Mecanismo De Acción
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, the compound acts as an organoboron reagent .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This process is fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Pharmacokinetics
The compound’s use in suzuki–miyaura coupling reactions suggests it is readily prepared and generally environmentally benign .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests it contributes to the formation of carbon-carbon bonds , a process fundamental to the synthesis of complex organic molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCHJLLJXEBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6532349.png)
![ethyl 6-oxo-1-phenyl-4-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6532358.png)



![2-{[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]carbamoyl}benzoic acid](/img/structure/B6532393.png)
![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532409.png)
![7-(furan-2-yl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6532413.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide](/img/structure/B6532420.png)
![ethyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532436.png)
![N-cyclopentyl-2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6532442.png)
![methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate](/img/structure/B6532452.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6532453.png)
![2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6532455.png)